molecular formula C18H36O3 B12555844 Methyl 12-methoxyhexadecanoate CAS No. 190075-51-5

Methyl 12-methoxyhexadecanoate

Cat. No.: B12555844
CAS No.: 190075-51-5
M. Wt: 300.5 g/mol
InChI Key: YYROUAISVGVRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 12-methoxyhexadecanoate is an organic compound with the molecular formula C17H34O3. It is a methyl ester derivative of 12-methoxyhexadecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-methoxyhexadecanoate can be synthesized through the esterification of 12-methoxyhexadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of advanced catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-methoxyhexadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 12-methoxyhexadecanoic acid or 12-methoxyhexadecanone.

    Reduction: Formation of 12-methoxyhexadecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 12-methoxyhexadecanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of methyl 12-methoxyhexadecanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory mediators and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 12-oxooctadecanoate: A similar compound with a keto group instead of a methoxy group.

    Methyl 12-hydroxystearate: Contains a hydroxyl group instead of a methoxy group.

    Methyl palmitate: A simpler ester with no additional functional groups.

Uniqueness

Methyl 12-methoxyhexadecanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

190075-51-5

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

methyl 12-methoxyhexadecanoate

InChI

InChI=1S/C18H36O3/c1-4-5-14-17(20-2)15-12-10-8-6-7-9-11-13-16-18(19)21-3/h17H,4-16H2,1-3H3

InChI Key

YYROUAISVGVRFR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCCCC(=O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.